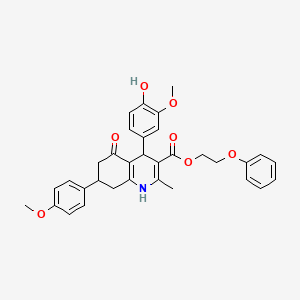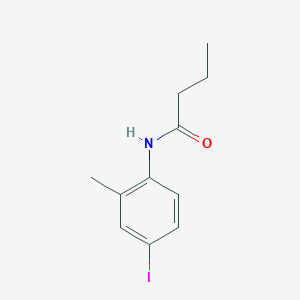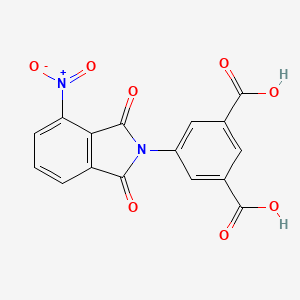![molecular formula C16H10Br4N2O4 B5236171 2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid, commonly known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBBPA has been extensively studied due to its potential environmental and health impacts.
作用机制
The mechanism of action of TBBPA is not fully understood, but it is believed to act as an antagonist of the thyroid hormone receptor. TBBPA has a similar structure to thyroid hormones, and it can bind to the receptor and interfere with its normal function. This can lead to disruption of thyroid hormone signaling pathways, which can affect various physiological processes such as growth, development, and metabolism.
Biochemical and Physiological Effects:
TBBPA has been shown to have various biochemical and physiological effects in different organisms. In vitro studies have shown that TBBPA can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that TBBPA can affect thyroid hormone levels, reproductive function, and neurobehavioral development in different animal species. TBBPA has also been shown to accumulate in various tissues such as liver, kidney, and adipose tissue, which can lead to potential long-term effects.
实验室实验的优点和局限性
TBBPA is a widely used flame retardant that is readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, TBBPA has limitations for laboratory experiments due to its potential environmental and health impacts. TBBPA is classified as a hazardous substance, and it requires careful handling and disposal. Researchers should take appropriate precautions to minimize exposure to TBBPA and follow relevant safety regulations.
未来方向
There are several future directions for research on TBBPA. One area of research is to investigate the potential environmental impacts of TBBPA and its persistence in different environmental matrices. Another area of research is to understand the mechanisms of TBBPA toxicity and its effects on different physiological processes. Further studies are needed to evaluate the potential risks of TBBPA exposure to human health and the environment. In addition, there is a need for the development of alternative flame retardants that are less hazardous and more environmentally friendly.
Conclusion:
In conclusion, TBBPA is a widely used flame retardant that has potential environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to understand the potential risks of TBBPA exposure and to develop safer alternatives.
合成方法
TBBPA is synthesized by reacting 3,4,5,6-tetrabromophthalic anhydride with 4-aminophenylacetamide in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or acetonitrile, and the product is purified by recrystallization. The synthesis of TBBPA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
TBBPA has been extensively studied for its flame retardant properties in various industries such as electronics, textiles, and construction materials. However, recent research has focused on its potential environmental and health impacts. TBBPA has been detected in various environmental matrices such as air, water, soil, and sediments. It has also been found in biota such as fish, birds, and mammals. TBBPA has been shown to have endocrine-disrupting effects, neurotoxicity, and genotoxicity in various in vitro and in vivo studies.
属性
IUPAC Name |
2-[(4-acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br4N2O4/c1-6(23)21-7-2-4-8(5-3-7)22-15(24)9-10(16(25)26)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYDISZENCJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)
![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)

![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)